N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated aromatic rings and a pyrimido[1,2-a]benzimidazole core, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[1,2-a]benzimidazole core, followed by the introduction of the 2,5-difluorophenyl and 4-methoxyphenyl groups. Key steps may include:
Cyclization Reactions: Formation of the pyrimido[1,2-a]benzimidazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorinated phenyl groups via nucleophilic aromatic substitution.
Acylation Reactions: Attachment of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorinated phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-9(4H)-yl]acetamide
- N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-11(4H)-yl]acetamide
Uniqueness
N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H18F2N4O3 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide |
InChI |
InChI=1S/C25H18F2N4O3/c1-34-17-9-6-15(7-10-17)19-13-24(33)31-22-5-3-2-4-21(22)30(25(31)29-19)14-23(32)28-20-12-16(26)8-11-18(20)27/h2-13H,14H2,1H3,(H,28,32) |
InChI Key |
NEVQKQSNENSCLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.